2-(4-Bromophenyl)quinolin-4-amine is an organic compound classified within the quinoline derivatives. Its structure features a quinoline ring system substituted with a bromophenyl group, which contributes to its unique chemical properties and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
This compound is synthesized through various chemical reactions, primarily involving coupling reactions such as the Suzuki-Miyaura coupling. It falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in their aromatic systems. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 2-(4-Bromophenyl)quinolin-4-amine typically involves several key steps:
The molecular formula of 2-(4-Bromophenyl)quinolin-4-amine is , with a molecular weight of 299.16 g/mol. The compound's structural characteristics are detailed below:
Property | Data |
---|---|
Molecular Formula | C15H11BrN2 |
Molecular Weight | 299.16 g/mol |
IUPAC Name | 2-(4-bromophenyl)quinolin-4-amine |
InChI Key | GDLBLSKVSYVXRV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N |
The structural integrity allows for various interactions with biological targets, enhancing its pharmacological potential.
2-(4-Bromophenyl)quinolin-4-amine undergoes several chemical transformations:
The mechanism of action of 2-(4-Bromophenyl)quinolin-4-amine involves several biological interactions:
The physical properties of 2-(4-Bromophenyl)quinolin-4-amine include:
Chemical properties include:
These properties are crucial for determining its handling and application in laboratory settings.
2-(4-Bromophenyl)quinolin-4-amine has several notable applications:
Molecular hybridization integrates distinct pharmacophores to enhance bioactivity. For 2-(4-bromophenyl)quinolin-4-amine, this involves merging the quinoline core with oxadiazole rings—a strategy proven to amplify antimicrobial and anticancer properties. Recent studies demonstrate that coupling the electron-deficient 4-bromophenylquinoline moiety with 1,3,4-oxadiazole via hydrazine linkers significantly improves DNA gyrase inhibition. Specifically, in silico docking reveals that such hybrids achieve binding scores of −7.73 kcal/mol against S. aureus DNA gyrase, surpassing reference drugs like ciprofloxacin (−7.29 kcal/mol) [1] [2]. The oxadiazole’s role is twofold: it acts as a hydrogen-bond acceptor and enhances metabolic stability by reducing susceptibility to cytochrome P450 oxidation. A key synthetic route involves:
Table 1: Impact of Hybridization on Key Pharmacokinetic Parameters
Hybrid Structure | LogP | TPSA (Ų) | H-Bond Acceptors | DNA Gyrase IC₅₀ (μM) |
---|---|---|---|---|
Quinoline alone | 3.8 | 45.2 | 3 | >100 |
Quinoline-oxadiazole hybrid | 2.9 | 78.5 | 6 | 8.45 |
Ciprofloxacin (reference) | 0.8 | 74.6 | 7 | 3.80 |
The synthesis leverages dihydroquinolin-4-ones as pivotal intermediates, accessible via acid-catalyzed Pictet-Spengler-like cyclization of 2-aminochalcones. Optimized conditions (Amberlyst-15 catalyst, ethanol, 80°C) achieve >90% conversion by facilitating intramolecular electrophilic substitution. Subsequent aromatization to quinoline employs iodine/DMSO oxidative systems, avoiding metal catalysts that could contaminate pharmaceutical products [4].
Bromination regioselectivity is controlled by solvent polarity:
Critical steps include:
The 4-bromophenyl group exerts strong electronic effects that direct substitutions. Key strategies include:
Table 2: Regioselective Reaction Outcomes at Key Positions
Quinoline Position | Reaction Type | Preferred Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
C3 | Thiazolidinone formation | ZnCl₂, DMF, 110°C, 48h | >95% | 61–85% |
C4-amine | Acylation | HATU, DIPEA, DCM, rt | Exclusive | 70–88% |
C5/C7 | Bromination | Br₂/CHCl₃, 0°C | 5:7 = 3:1 | 65–78% |
Phenyl ring | Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C | para > meta | 70–90% |
Solid-phase techniques streamline access to quinoline libraries. Polystyrene-bound dihydroquinolin-4-ones undergo microwave-assisted cyclative cleavage (250 W, 150°C), reducing reaction times from 48h to <1h. Key advantages include:
Catalytic methods focus on:
Scale-up faces three primary hurdles:1. Catalyst Cost and Poisoning: Thiazole/quinoline nitrogen atoms deactivate Pd catalysts. Mitigation strategies include:- Using Pd-PEPPSI-IPentCl (50% cost reduction vs. Pd₂(dba)₃/BINAP)- Implementing continuous-flow hydrogenation to minimize catalyst loadings [5]2. Bromine Handling: Exothermic bromination requires cryogenic conditions (−10°C) and controlled addition rates to avoid polybromination3. Purification Complexity: Chromatography is avoided by:- pH-controlled crystallizations (isoelectric point precipitation)- Switchable solvent systems (e.g., DMF/water mixtures) [6]
Table 3: Industrial Process Optimization Metrics
Parameter | Lab Scale | Optimized Pilot Scale | Improvement Strategy |
---|---|---|---|
Overall yield | 28% (5 steps) | 65% (5 steps) | Telescoped steps 3–5; eliminated intermediates isolation |
Pd catalyst loading | 5 mol% | 0.8 mol% | Flow chemistry with immobilized catalyst |
Reaction volume | 20 L/kg product | 8 L/kg product | Solvent swap: THF → 2-MeTHF (recyclable) |
Processing time | 120h | 42h | Microwave-assisted cyclization |
Yield optimization leverages:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: